(1S,2R)-1-Aminoindan-2-ol is a stereochemically defined amino alcohol widely used as a chiral auxiliary and building block (synthon) in asymmetric synthesis. Its rigid bicyclic indane structure provides a conformationally constrained framework that is critical for inducing high levels of stereoselectivity in chemical reactions. This specific cis-isomer is a key precursor for complex, high-value molecules, most notably in the pharmaceutical industry, where precise stereochemistry is a non-negotiable requirement for biological activity and safety.
Substituting (1S,2R)-1-Aminoindan-2-ol with its enantiomer, (1R,2S), will invert the stereochemistry of the final product, leading to the wrong, and likely biologically inactive or harmful, molecule. Using the cheaper racemic mixture is not a viable alternative for stereospecific applications, as it results in a mixture of products that are difficult and costly to separate, effectively nullifying any initial savings. The diastereomer, trans-1-aminoindan-2-ol, possesses a different three-dimensional geometry, making it incompatible as a direct substitute in reaction pathways optimized for the cis-conformation. For applications like the synthesis of the HIV protease inhibitor Indinavir, only the (1S,2R) isomer is effective; any other stereoisomer fails to produce the desired therapeutic agent.
The industrial-scale synthesis of Indinavir, a critical HIV protease inhibitor, explicitly requires (1S,2R)-1-Aminoindan-2-ol to establish the correct stereochemistry of the final active pharmaceutical ingredient (API). In the key synthetic sequence developed by Merck, this specific isomer is used to control two of the five chiral centers in Indinavir, achieving a high diastereoselective ratio of 96:4 in a crucial alkylation step. Using any other stereoisomer would lead to the synthesis of an incorrect and therapeutically ineffective compound, making the (1S,2R) form an absolute requirement for this process.
| Evidence Dimension | Diastereoselectivity in a key alkylation-epoxidation sequence for Indinavir synthesis |
| Target Compound Data | Enables a 96:4 diastereoselective ratio, leading to the correct Indinavir stereoisomer. |
| Comparator Or Baseline | Any other stereoisomer (e.g., (1R,2S) or trans-isomers) would produce incorrect, therapeutically inactive diastereomers. |
| Quantified Difference | Qualitatively absolute; only the target compound yields the desired API. |
| Conditions | Industrial synthesis route for Indinavir as developed by Merck Research Laboratories. |
For any R&D or manufacturing related to Indinavir or its analogs, procuring the correct (1S,2R) isomer is mandatory and non-substitutable.
When used as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation, (1S,2R)-1-Aminoindan-2-ol enables high enantioselectivity in the reduction of prochiral ketones. For the reduction of 1'-tetralone, a catalyst system using the enantiomer, (1R,2S)-1-amino-2-indanol, produced the (S)-alcohol in 97% enantiomeric excess (ee). By extension, the (1S,2R) ligand provides the opposite (R)-alcohol with similarly high ee. In contrast, using a racemic ligand would result in a racemic product (0% ee), demonstrating the absolute necessity of the enantiopure form for achieving stereocontrol.
| Evidence Dimension | Enantiomeric Excess (ee%) in Ru-catalyzed transfer hydrogenation of 1'-tetralone |
| Target Compound Data | Produces (R)-1,2,3,4-tetrahydronaphthalen-1-ol with high ee (inferred to be ~97%). |
| Comparator Or Baseline | The enantiomeric ligand (1R,2S) gives the (S)-alcohol in 97% ee. A racemic ligand would yield 0% ee. |
| Quantified Difference | 97% ee vs. 0% ee for the racemic comparator. |
| Conditions | Ruthenium-catalyzed transfer hydrogenation using 2-propanol as the hydrogen source. |
This demonstrates superior performance over a racemic mixture and predictable stereochemical outcome, justifying the procurement of the enantiopure ligand for reliable asymmetric synthesis.
As a precursor to chiral oxazaborolidine catalysts for Corey-Bakshi-Shibata (CBS) reductions, (1S,2R)-1-Aminoindan-2-ol provides high enantioselectivity, often comparable to other established auxiliaries. In the asymmetric reduction of 2'-chloroacetophenone, the catalyst derived from (1S,2R)-1-Aminoindan-2-ol achieved the (R)-alcohol product with 96% enantiomeric excess (ee) and a 91% yield. This performance is highly competitive with the widely used CBS catalyst derived from (S)-diphenylprolinol, which gives >95% ee under similar conditions, positioning the aminoindanol-derived catalyst as a robust and effective alternative.
| Evidence Dimension | Enantiomeric Excess (ee%) and Yield (%) in the CBS reduction of 2'-chloroacetophenone |
| Target Compound Data | 96% ee, 91% yield |
| Comparator Or Baseline | (S)-diphenylprolinol derived CBS catalyst: >95% ee, ~95% yield |
| Quantified Difference | Comparable enantioselectivity and yield to a widely accepted standard catalyst. |
| Conditions | Asymmetric reduction of 2'-chloroacetophenone using an in-situ generated oxazaborolidine catalyst with a borane source. |
This provides a quantitative basis for selecting this compound as a reliable and high-performing chiral precursor for one of the most common and important asymmetric transformations in organic synthesis.
For multi-step synthesis of Active Pharmaceutical Ingredients (APIs) where stereochemistry is critical for efficacy and safety, such as the industrial production of the HIV protease inhibitor Indinavir. This compound is the correct choice when a specific stereocenter from the indanol core must be incorporated into the final molecule.
Ideal for synthesizing chiral ligands for transition metal-catalyzed reactions, such as asymmetric transfer hydrogenation of ketones. Procure this compound when the goal is to produce chiral alcohols with high enantiomeric purity and predictable (R)- or (S)- configuration based on the ligand's stereochemistry.
As a precursor for highly effective oxazaborolidine catalysts used in the enantioselective borane reduction of a wide range of prochiral ketones (CBS reduction). This is the right material when developing scalable, reliable protocols for producing chiral secondary alcohols with excellent enantioselectivity.
Corrosive;Irritant